molecular formula C21H22N6O B2830058 N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide CAS No. 1396875-63-0

N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide

カタログ番号: B2830058
CAS番号: 1396875-63-0
分子量: 374.448
InChIキー: LRMOAHYYIUEZHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide” is a novel compound that has been designed and synthesized for its potential anti-tubercular activity . It is a derivative of Pyrazinamide, an important first-line drug used in shortening TB therapy .


Synthesis Analysis

The compound was synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process is not detailed in the available sources.

科学的研究の応用

Metabolism and Disposition in Humans

N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide, identified as Venetoclax, is primarily utilized in the clinical development for treating hematologic malignancies. Research indicates that after oral administration, the substance shows extensive metabolism, predominantly hepatic, and is eliminated mainly through feces. The absorption is substantial, with about 65% bioavailability. The study highlights the compound's metabolism involving enzymatic oxidation, followed by sulfation or nitro reduction. Notably, the unchanged Venetoclax and its metabolite M30 are the major materials recovered, constituting a significant part of the total plasma radioactivity, indicating their primary role in the drug's pharmacological activity (Liu et al., 2017).

Drug Interactions and Pharmacokinetics

In another study, the interaction between allopurinol and pyrazinamide was investigated. Pyrazinamide is a known analog of the compound . The research indicates that allopurinol induces marked changes in the levels of pyrazinamide metabolites, resulting in the accumulation of pyrazinoic acid, the main metabolite. Despite allopurinol's role in decreasing uric acid synthesis, it inadvertently increases plasma concentrations of pyrazinoic acid. This interaction underscores the intricate balance of metabolism and interaction within drug compounds and their metabolites (Lacroix et al., 1988).

Impact on Neurotransmitter Levels

Moreover, research on MK-212, a serotonin agonist structurally similar to the compound , demonstrated its capability to influence neurotransmitter levels in humans. Specifically, MK-212 was observed to induce a dose-related increase in serum cortisol and prolactin levels. The study provides insights into the compound's potential for affecting neurotransmitter systems, offering a pathway for studying serotonin receptor sensitivity in humans (Lowy & Meltzer, 1988).

Potential for Parkinsonism

Additionally, the compound 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), bearing structural resemblance to the compound in focus, was associated with marked parkinsonism in individuals using it illicitly. This finding signifies the potential neurological implications and risks associated with structurally similar compounds, underlining the importance of thorough research and understanding of these substances (Langston et al., 1983).

Drug Disposition and Metabolism

Research on SB-649868, an orexin 1 and 2 receptor antagonist, provides insight into the drug's disposition and metabolism, indicating extensive metabolism with major excretion via feces. This study offers a comprehensive understanding of the pharmacokinetic properties of such compounds, highlighting the importance of understanding the metabolic pathways for optimal drug design and application (Renzulli et al., 2011).

Safety and Hazards

The compound was evaluated for its cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .

将来の方向性

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that future research could focus on further optimizing these compounds and evaluating their efficacy and safety in more complex biological systems.

特性

IUPAC Name

N-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-15-4-2-3-5-17(15)18-6-7-20(26-25-18)27-12-8-16(9-13-27)24-21(28)19-14-22-10-11-23-19/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMOAHYYIUEZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。